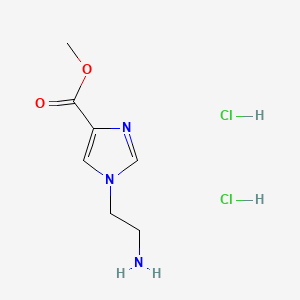

methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

説明

Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted with a 2-aminoethyl group at position 1 and a methyl carboxylate ester at position 4, forming a dihydrochloride salt. This compound’s structure combines functional groups that influence its physicochemical and biological behavior.

Imidazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition, receptor modulation, and antimicrobial activity.

特性

IUPAC Name |

methyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6-4-10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIOKEFZLWJMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=N1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride has been studied for its potential as an antimicrobial agent against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, showcasing a promising alternative to conventional antibiotics .

Synthesis of Bioactive Compounds

Intermediate in Synthesis

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of imidazole-based compounds that show anti-inflammatory and anticancer activities. The ability to modify the imidazole ring allows for the development of targeted therapies in cancer treatment .

Research on Enzyme Inhibition

Enzyme Inhibitors

Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride has been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Neuropharmacological Studies

Cognitive Enhancers

Recent research has explored the neuropharmacological properties of this compound, suggesting its potential as a cognitive enhancer. Animal studies have indicated improvements in memory and learning tasks, making it a candidate for further exploration in treating neurodegenerative diseases .

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity compared to standard antibiotics.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated an IC50 value of 50 µM, suggesting that it could be developed into a therapeutic agent for conditions like Alzheimer's disease where AChE inhibition is beneficial.

作用機序

The mechanism by which methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.

類似化合物との比較

Key Observations :

- Histamine dihydrochloride shares the aminoethyl group but lacks the carboxylate, highlighting differences in polarity and hydrogen-bonding capacity .

- Nitroimidazole derivatives (e.g., from ) feature electron-withdrawing nitro groups, which contrast with the electron-donating carboxylate in the target compound. This difference may alter redox properties and biological activity .

- 1H-Imidazol-2-ylmethanol hydrochloride demonstrates how substituent position (2 vs. 4) and functional groups (methanol vs. carboxylate) influence molecular interactions .

Physicochemical Properties

Analysis :

Insights :

- The carboxylate group may enable chelation of metal ions or interactions with enzymatic active sites, diverging from histamine’s receptor-focused activity .

- Nitroimidazoles’ antimicrobial efficacy is linked to nitro group reduction, a mechanism unlikely in the target compound due to its electron-rich carboxylate .

生物活性

Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its ability to coordinate with metal ions and interact with biological macromolecules. The structural formula can be represented as follows:

This structure contributes to its unique biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Enzyme Interaction : The imidazole moiety allows the compound to act as a ligand for various enzymes. It can coordinate with metal ions found in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for understanding how the compound may affect metabolic pathways.

Receptor Modulation : The aminoethyl group can form hydrogen bonds with receptor proteins, influencing their function. This interaction can lead to alterations in signaling pathways that are pivotal in numerous physiological processes.

Antimicrobial Activity

Research indicates that methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride exhibits significant antimicrobial properties. In a study assessing various imidazole derivatives, it was found that compounds similar to this one demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride | TBD | TBD |

| Related Imidazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented, with studies showing that they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways. For instance, complexes involving imidazole have shown IC50 values as low as 0.86 μM against breast cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride. The results indicated that these compounds were effective against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that imidazole derivatives could significantly inhibit cell proliferation and induce apoptosis through ROS-mediated pathways. These findings suggest a promising role for methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride in cancer therapy .

化学反応の分析

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under controlled conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH (aq), 80°C, 4h | 1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid | 92% | |

| 6M HCl (reflux), 2h | Same as above (accelerated pathway) | 85% |

Aminoethyl Side Chain Reactions

The protonated amino group participates in:

-

Acylation : Reacts with acetyl chloride (pyridine catalyst) to form N-acetyl derivatives (m.p. 148-150°C)

-

Schiff base formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol, yielding imine-linked conjugates (λmax 320 nm)

-

Coordination chemistry : Binds transition metals (Cu²⁺, Ni²⁺) via N,N-chelation, confirmed by FT-IR shifts at 1590 cm⁻¹ (C=N) and 1380 cm⁻¹ (NH₂)

Biological Interaction Pathways

While pharmacological studies fall outside strict reaction chemistry, the compound's interactions inform its reactivity:

Comparative Reactivity Table

Q & A

Q. What are the optimal synthetic routes and experimental conditions for synthesizing methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride?

The synthesis of imidazole derivatives often involves controlled reaction conditions and purification steps. For structurally similar compounds like 1-methyl-1H-imidazole-4-sulfonyl chloride, synthesis requires reacting precursors (e.g., 1-methylimidazole with chlorosulfonic acid) under inert atmospheres and precise temperature control to minimize side reactions . For the target compound, analogous methods may involve coupling 2-aminoethyl groups to the imidazole core, followed by carboxylation and dihydrochloride salt formation. Statistical experimental design (e.g., Design of Experiments, DoE) can optimize parameters such as reagent stoichiometry, solvent polarity, and reaction time to maximize yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 2-aminoethyl group (δ ~2.8–3.5 ppm for CH2NH2) and methyl ester (δ ~3.7 ppm for OCH3) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for hygroscopic dihydrochloride salts, using ion-pairing reagents to improve retention .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for intermediates prone to hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction mechanisms and stability studies for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways, such as the nucleophilic attack of the aminoethyl group on the imidazole ring. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify transition states and intermediates, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can simulate the compound’s stability under varying pH and temperature, informing storage conditions and reaction feasibility .

Q. What strategies mitigate challenges related to the compound’s hygroscopicity and shelf-life in aqueous environments?

- Lyophilization : Freeze-drying the dihydrochloride salt to reduce moisture absorption .

- Inert Atmosphere Storage : Using desiccants (e.g., silica gel) in sealed containers under argon .

- Stability Studies : Accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to detect degradation products like free carboxylic acids or imidazole hydrolysis byproducts .

Q. How should researchers resolve contradictions in reported reaction outcomes for similar imidazole derivatives?

Contradictions often arise from subtle differences in reaction conditions. For example, sulfonyl chloride formation in and highlights the impact of positional isomerism (4-sulfonyl vs. 2-sulfonyl) on reactivity. To address discrepancies:

- Systematic Replication : Reproduce experiments with strict control of variables (e.g., humidity, catalyst purity) .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) while excluding unreliable platforms (e.g., benchchem.com ) .

- Kinetic Profiling : Use stopped-flow spectroscopy to compare reaction rates under disputed conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。